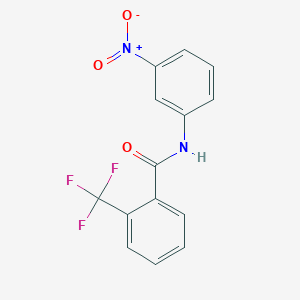
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, also known as NTFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzamides and has a molecular formula of C14H9F3N2O3. NTFB is a white to yellowish powder that is sparingly soluble in water and soluble in organic solvents.
Wirkmechanismus
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. However, excessive PARP activity can lead to depletion of cellular energy and ultimately cell death. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide inhibits PARP activity by binding to the enzyme and preventing its activation, thereby sensitizing cancer cells to DNA damage.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for PARP inhibition. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a highly effective PARP inhibitor and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells in culture.
Zukünftige Richtungen
There are several future directions for the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in scientific research. One potential direction is the development of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide-based therapeutics for cancer treatment. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical studies as a sensitizer for chemotherapy and radiation therapy, and further research is needed to evaluate its efficacy in clinical trials. Another potential direction is the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as a tool for studying DNA repair mechanisms. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide can be used to selectively inhibit PARP activity and study the downstream effects on DNA repair pathways. Overall, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a promising compound with significant potential for scientific research and therapeutic development.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide involves the reaction between 3-nitroaniline and 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as the final product. The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its unique properties. One of the major applications of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is in the field of biochemistry and molecular biology. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibition by N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYQKVZPUCIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



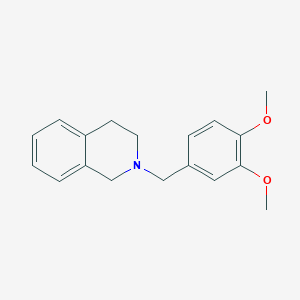
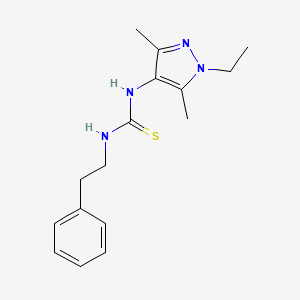
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
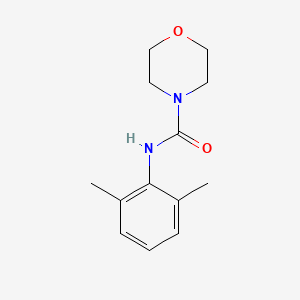
![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
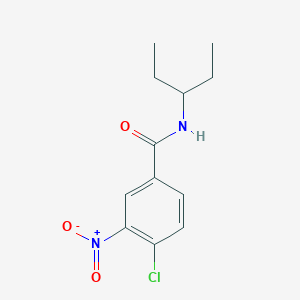
![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
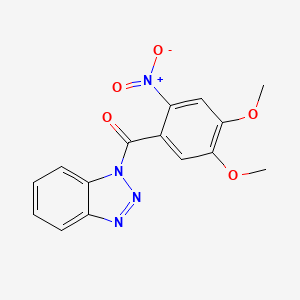
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)